molecular formula C16H21ClN2O8 B1356328 4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177353-27-3

4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Cat. No.: B1356328
CAS No.: 1177353-27-3
M. Wt: 404.8 g/mol
InChI Key: MRCARCPKLSWUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique chemical structure, which includes a chloro group, a methyl group, and a pyrrolidin-2-ylmethyl group attached to an aniline ring. The dioxalate salt form enhances its stability and solubility, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves multiple steps. One common method starts with the reaction of 4-chloro-2-methylaniline with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting intermediate is then treated with oxalic acid to form the dioxalate salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and experimental conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride
  • 4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline sulfate
  • 4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline phosphate

Uniqueness

4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate stands out due to its enhanced stability and solubility provided by the dioxalate salt form. This makes it more suitable for certain experimental conditions compared to its hydrochloride, sulfate, or phosphate counterparts.

Properties

IUPAC Name

4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2C2H2O4/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11;2*3-1(4)2(5)6/h4-5,7,11,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCARCPKLSWUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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